molecular formula C8H8BrClN2S B13467961 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

Cat. No.: B13467961
M. Wt: 279.59 g/mol
InChI Key: KVEHDVVTMSONIQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzothiazole ring and a methanamine group at the 2-position, forming a hydrochloride salt. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the following steps:

    Synthesis of 4-Bromo-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a cyclization process to form the benzothiazole ring.

    Formation of Methanamine Derivative: The 4-bromo-1,3-benzothiazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group at the 2-position.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding amine or thiol derivatives.

    Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.

Comparison with Similar Compounds

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can be compared with other benzothiazole derivatives such as:

    1-(4-Methyl-1,3-benzothiazol-2-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and biological activity.

    2-Aminobenzothiazole: Lacks the methanamine group, resulting in different chemical properties and applications.

    Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H8BrClN2S

Molecular Weight

279.59 g/mol

IUPAC Name

(4-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7BrN2S.ClH/c9-5-2-1-3-6-8(5)11-7(4-10)12-6;/h1-3H,4,10H2;1H

InChI Key

KVEHDVVTMSONIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)CN.Cl

Origin of Product

United States

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